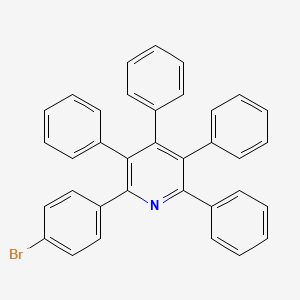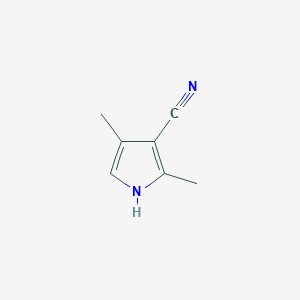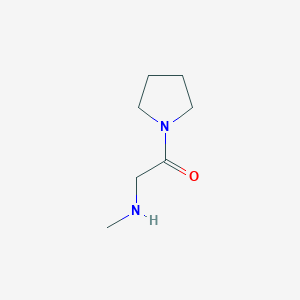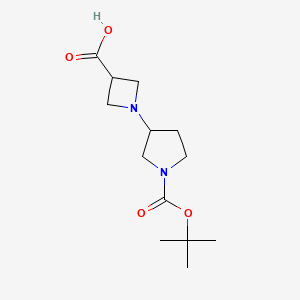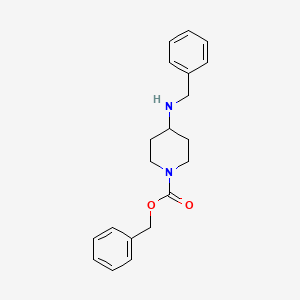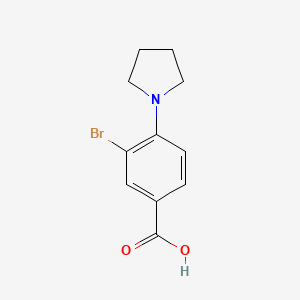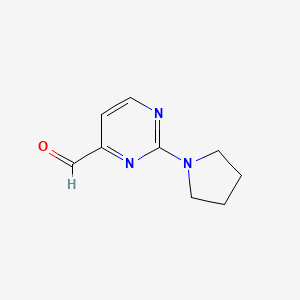![molecular formula C16H20F3N3O B1498326 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone CAS No. 223381-97-3](/img/structure/B1498326.png)
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone
Vue d'ensemble
Description
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone, also known as TPA023, is a selective agonist of the GABA-A receptor. It is a promising compound for the treatment of anxiety disorders, as it has shown anxiolytic effects in animal models without the sedative or addictive properties of benzodiazepines.
Mécanisme D'action
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone is a selective agonist of the GABA-A receptor, which is the major inhibitory neurotransmitter in the brain. It binds to a specific site on the receptor, causing an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase GABAergic neurotransmission in the brain, leading to a reduction in anxiety-like behavior. It has also been shown to have anxiolytic effects without the sedative or addictive properties of benzodiazepines. This compound has a short half-life and is rapidly metabolized, making it a promising compound for clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone has several advantages for lab experiments, including its high purity and stability. It is also a selective agonist of the GABA-A receptor, which reduces the potential for off-target effects. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to achieve consistent results.
Orientations Futures
There are several future directions for the study of 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone. One area of research is the development of more selective agonists of the GABA-A receptor, which could lead to improved anxiolytic compounds. Another area of research is the investigation of this compound in combination with other compounds, such as antidepressants or antipsychotics, to determine if there is a synergistic effect. Finally, the clinical efficacy of this compound in the treatment of anxiety disorders, alcohol dependence, and schizophrenia should be further investigated.
Applications De Recherche Scientifique
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone has been extensively studied for its anxiolytic effects in animal models. It has been shown to reduce anxiety-like behavior in the elevated plus maze and the light/dark box test. This compound has also been shown to have anxiolytic effects in humans, as demonstrated in a double-blind, placebo-controlled study. In addition to its anxiolytic effects, this compound has shown potential in the treatment of alcohol dependence and schizophrenia.
Propriétés
IUPAC Name |
1-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O/c1-12(23)22-10-15(11-22)21-7-5-20(6-8-21)14-4-2-3-13(9-14)16(17,18)19/h2-4,9,15H,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVCTLTQKZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652332 | |
| Record name | 1-(3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}azetidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223381-97-3 | |
| Record name | 1-(3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}azetidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



